2-(1-(pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole
Description
2-(1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a heterocyclic compound featuring a triazole core linked to a pyrrolidine ring substituted with a pyrrolidin-1-ylsulfonyl group. Such compounds are of interest in medicinal chemistry due to their ability to interact with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
2-(1-pyrrolidin-1-ylsulfonylpyrrolidin-3-yl)triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O2S/c16-18(17,13-6-1-2-7-13)14-8-3-10(9-14)15-11-4-5-12-15/h4-5,10H,1-3,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWZWVNLFXXMRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCC(C2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(1-(pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to sulfides or thiols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .
Scientific Research Applications
2-(1-(pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 2-(1-(pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 2-(1-(pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole, we analyze its structural analogs and their reported activities.
Triazole-Pyrrolidine Derivatives with Aromatic Substituents
Compound 2ab : 1-(1-(4-Fluorobenzyl)pyrrolidin-3-yl)-4-(2-(3,4-dichlorobenzyloxy)-5-fluorophenyl)-1H-1,2,3-triazole ()
- Structural Differences : Replaces the sulfonyl group with a 4-fluorobenzyl substituent.
- Activity : Demonstrated potent inhibitory activity in kinase assays, attributed to the electron-withdrawing fluorine and chlorine atoms enhancing binding affinity .
- Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), similar to methods used for triazole-pyrrolidine derivatives.
Compound 1a/1b : 5-[2-[(3R/S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole ()
Triazole Derivatives with Sulfonamide Groups
For example:
Thermal and Chemical Stability
- The target compound’s pyrrolidin-1-ylsulfonyl group may confer greater stability compared to benzyl- or phenylethyl-substituted analogs (e.g., 2ab or 1a/1b), as sulfonamides are less prone to oxidative degradation .
- In contrast, triazole 1-oxides (e.g., 2-aryl-5-[(hydroximino)arylmethyl]-2H-1,2,3-triazole 1-oxides; ) are thermally labile, undergoing rearrangements under mild heating, which limits their utility in high-temperature applications .
Data Table: Key Properties of Comparable Compounds
Biological Activity
The compound 2-(1-(pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a triazole ring fused with pyrrolidine and sulfonamide functionalities. This unique arrangement contributes to its biological properties and interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C11H16N4O2S |
| Molecular Weight | 256.34 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazole moiety is known for its role in inhibiting various enzymes, including serine hydrolases (SHs) and other proteases. Research indicates that derivatives of triazoles can irreversibly inactivate SHs, demonstrating significant selectivity and potency .
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of triazole derivatives against several human cancer cell lines. For instance, a study evaluated the in vitro activity of various 1,2,3-triazole derivatives against HepG-2 (liver cancer), MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) cell lines. Among these, certain derivatives exhibited potent activity comparable to established anticancer drugs like doxorubicin .
Table: Antiproliferative Activity of Triazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Comparison Drug | Activity Level |
|---|---|---|---|---|
| 9 | MCF-7 | 5.6 | Doxorubicin | Comparable |
| 16 | HepG-2 | 3.4 | Doxorubicin | Potent |
| 17 | HCT-116 | 4.8 | Doxorubicin | Potent |
| 10 | A549 | 6.0 | Doxorubicin | Moderate |
Enzyme Inhibition
The compound also demonstrates enzyme inhibition properties. Specific studies have shown that triazole ureas can selectively inhibit various serine hydrolases with sub-nanomolar potency in cellular environments . This selectivity allows for targeted therapeutic applications while minimizing off-target effects.
Study on Serine Hydrolase Inhibition
A notable study investigated the selective inhibition of serine hydrolases by triazole ureas derived from similar structures to our compound. The research identified several compounds that inhibited SHs involved in critical biological processes, showcasing the potential for developing selective inhibitors for therapeutic use .
Anticancer Activity Assessment
In another study focusing on the antiproliferative activities of triazoles, researchers synthesized a series of compounds and evaluated their effects on multiple cancer cell lines. The findings indicated that certain derivatives not only inhibited cell growth but also induced apoptosis in cancer cells, suggesting their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
